molecular formula C10H11N3O B3349400 3-(Carbamoylmethyl)-7-methylimidazo(1,2-a)pyridine CAS No. 21801-85-4

3-(Carbamoylmethyl)-7-methylimidazo(1,2-a)pyridine

Cat. No.: B3349400
CAS No.: 21801-85-4
M. Wt: 189.21 g/mol
InChI Key: QSWUGZBQWZRXTN-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are known for their unique electronic and chemical properties that make them an attractive starting point in the preparation of a broad spectrum of therapeutic agents .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a topic of much research interest. One efficient method involves a one-pot synthesis of functionalized imidazo[1,2-a]pyridines . Another approach involves the use of homogeneous catalysts for the synthesis of 3-aroylimidazo[1,2-a]pyridine, an oxidative coupling reaction between 2-aminopyridine and chalcone .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines have a unique molecular structure that allows them to bind to various enzymes. A docking analysis performed on selected imidazo[1,2-a]pyridine carboxylic acid derivatives indicated the binding of these to enzymes COX-1 and COX-2 active pockets .


Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This can be achieved through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Mechanism of Action

While the specific mechanism of action for “3-(Carbamoylmethyl)-7-methylimidazo(1,2-a)pyridine” is not available, imidazo[1,2-a]pyridines in general have been found to exhibit various biological activities. For instance, some imidazo[1,2-a]pyridine derivatives have been found to inhibit COX-2 .

Safety and Hazards

The safety and hazards associated with imidazo[1,2-a]pyridines can also vary depending on their specific structure. For instance, pyridine is known to be a flammable liquid that can cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-3-2-4-13-8(5-9(11)14)6-12-10(7)13/h2-4,6H,5H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWUGZBQWZRXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00944410
Record name 2-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21801-85-4
Record name Imidazo(1,2-a)pyridine-3-acetamide, 7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021801854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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